molecular formula C11H15N5 B1480635 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine CAS No. 2098134-00-8

2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine

Cat. No. B1480635
CAS RN: 2098134-00-8
M. Wt: 217.27 g/mol
InChI Key: IOHKZFYKTFPAIP-UHFFFAOYSA-N
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Description

The compound “2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine” is a complex organic molecule. It contains an aminomethyl group attached to a 1H-1,2,3-triazole ring, which is further connected to a phenylethan-1-amine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole ring via click chemistry or azide-alkyne Huisgen cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, a phenyl ring, and two amine groups .


Chemical Reactions Analysis

The compound, due to the presence of the amine groups, could potentially undergo reactions typical of amines, such as alkylation, acylation, and elimination reactions .

Scientific Research Applications

Synthesis and Derivatives

Research involving 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine primarily focuses on the synthesis of triazole derivatives and their subsequent applications. The compound is synthesized through the hydrogenation of amino-nitriles, which are initially obtained from acidic hydrolysis of 4-dimethylaminomethyleneamino-1-methyl-1,2,3-triazole-5-carbonitrile. This process yields various analogues, including 4-amino-5-aminomethyl-1-methyl-1,2,3-triazole and its derivatives, which have been studied for their potential in forming N-acyl derivatives through the substitution of the aminomethyl system (Albert, 1973). Additionally, research has explored the synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole and sodium trifluoromethanesulfinate CF3SO2Na, leading to the creation of N-triazolyl-substituted trifluoromethane- and pentafluoroethanesulfonamides and -imides (Meshcheryakov & Shainyan, 2004).

Coordination Chemistry

A significant area of research for triazole derivatives involves their use in coordination chemistry, particularly in synthesizing metal complexes. For instance, Cu(II), Ni(II), and Fe(II) complexes with substituted triazole Schiff bases derived from 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and characterized. These studies provide valuable insights into the structural properties of these complexes, which are essential for understanding their potential applications in various fields, such as catalysis, magnetic materials, and bioactive molecules (Sancak et al., 2007).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-6-10-7-16(15-14-10)8-11(13)9-4-2-1-3-5-9/h1-5,7,11H,6,8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHKZFYKTFPAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine
Reactant of Route 2
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine
Reactant of Route 3
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine
Reactant of Route 4
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine
Reactant of Route 5
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine
Reactant of Route 6
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine

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